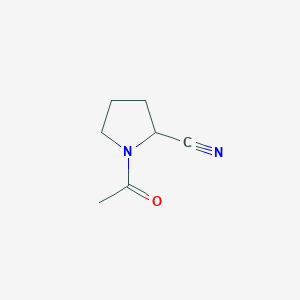

1-Acetylpyrrolidine-2-carbonitrile

Description

Significance of the Pyrrolidine-2-carbonitrile (B1309360) Scaffold in Organic Chemistry

The pyrrolidine-2-carbonitrile scaffold is a crucial pharmacophore in medicinal chemistry due to its unique physicochemical properties, including hydrophilicity, basicity, and structural rigidity. researchgate.net This structural motif is a key component in the design of various enzyme inhibitors. The presence of the nitrile group on the five-membered ring has been shown to provide reversible and potent inhibition of certain enzymes, along with chemical stability suitable for oral administration. semanticscholar.orgsciforum.net

A prime example of its significance is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. nih.gov The 2-cyanopyrrolidine moiety acts as a mimic for proline, allowing it to bind to the active site of the DPP-4 enzyme. semanticscholar.org This interaction is critical for the therapeutic effect of drugs like Vildagliptin (B1682220). smolecule.com The flexibility in modifying the pyrrolidine (B122466) ring at various positions allows for the fine-tuning of the molecule's biological activity and pharmacokinetic profile. researchgate.net

Scope and Relevance of Research on 1-Acetylpyrrolidine-2-carbonitrile

While much of the published research focuses on more complex derivatives, this compound itself represents a fundamental building block in the synthesis of a wide range of biologically active molecules. Its acetyl group can be a precursor or a stable feature in various synthetic pathways. Research into this compound is relevant for exploring new synthetic methodologies and for creating libraries of novel compounds for drug discovery.

The primary area of relevance for compounds based on the this compound framework is in the development of therapeutic agents. For instance, derivatives have been synthesized and investigated for their potential as anti-diabetic agents through the inhibition of DPP-4. researchgate.net The core structure is also being explored in the context of other diseases, highlighting the versatility of this chemical scaffold. While specific biological activity data for this compound is not extensively documented in public literature, its derivatives have shown significant promise. For example, a closely related compound, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is a widely used key intermediate in the synthesis of numerous DPP-IV inhibitors. semanticscholar.orgresearchgate.netnih.gov

Research on Derivatives of the Pyrrolidine-2-carbonitrile Scaffold

| Derivative Type | Research Focus | Key Findings | Reference |

|---|---|---|---|

| 1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (B1163934) | Key intermediate for DPP-IV inhibitors | Practical synthetic routes developed from L-proline. researchgate.netnih.gov | researchgate.netresearchgate.netnih.gov |

| 1-(2-(heterocyclylamino)acetyl)pyrrolidine-2-carbonitriles | Anti-diabetic agents | Potent DPP-IV inhibition, with some derivatives showing strong anti-diabetic activity in animal models. | researchgate.net |

Historical Context of Pyrrolidine-Based Compounds in Chemical Synthesis

The pyrrolidine ring is a fundamental heterocyclic structure that is prevalent in nature. It forms the core of the amino acids proline and hydroxyproline (B1673980) and is a key component of many natural alkaloids, such as nicotine (B1678760) and hygrine. The recognition of the biological importance of these natural products spurred early interest in the synthesis and chemical modification of the pyrrolidine scaffold.

The development of synthetic methods for pyrrolidine derivatives has a rich history, evolving from the isolation and modification of natural products to the development of highly stereoselective synthetic routes. The use of readily available chiral precursors like L-proline has been a cornerstone in the synthesis of enantiomerically pure pyrrolidine-containing compounds. researchgate.netnih.gov Over the decades, numerous strategies have been developed for the construction and functionalization of the pyrrolidine ring, reflecting its enduring importance in organic and medicinal chemistry. The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline, for example, represents a practical and efficient method that avoids complex protection and deprotection steps, showcasing the advancement in synthetic strategies for this class of compounds. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-acetylpyrrolidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(10)9-4-2-3-7(9)5-8/h7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUTVLURGLOKMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Acetylpyrrolidine 2 Carbonitrile and Its Derivatives

Strategies for Pyrrolidine (B122466) Ring Formation and Functionalization

The synthesis of 1-acetylpyrrolidine-2-carbonitrile and its analogs involves key chemical transformations to construct and modify the pyrrolidine scaffold.

N-Acylation Approaches

A primary method for the synthesis of these compounds is the N-acylation of a pyrrolidine precursor. nih.govbeilstein-journals.orgnih.govresearchgate.netdoaj.org This typically involves reacting a pyrrolidine derivative, such as L-proline, with an acylating agent like chloroacetyl chloride. nih.govbeilstein-journals.orgnih.govresearchgate.netdoaj.org In one documented approach, the N-acylation of L-proline with chloroacetyl chloride is conducted in refluxing tetrahydrofuran (B95107) (THF), yielding the N-acylated product in a relatively short reaction time of 2 hours with a reported yield of 81%. nih.govbeilstein-journals.orgsemanticscholar.org This method is noted as an improvement over previous procedures that required longer reaction times at low temperatures. nih.govbeilstein-journals.org The chloroacetyl group can serve a dual purpose: as a protecting group and as a structural component of the final molecule, thus avoiding separate protection and deprotection steps. sciforum.net

The reaction conditions for N-acylation can be varied, as shown in the table below.

| Acylating Agent | Substrate | Solvent | Conditions | Yield |

| Chloroacetyl chloride | L-proline | THF | Reflux, 2h | 81% nih.govbeilstein-journals.org |

| Chloroacetyl chloride | L-prolinamide | THF | 0-5°C to 20°C, 26h | - google.com |

| Chloroacetyl chloride | L-prolinamide | Dichloromethane | - | - googleapis.com |

Further details on specific yields and conditions were not available in the provided search results.

Formation of the Nitrile Moiety via Amide Dehydration

A crucial step in the synthesis of this compound is the conversion of a carboxamide group to a nitrile group through dehydration. nih.govbeilstein-journals.org This transformation is typically performed on an intermediate such as (S)-N-chloroacetyl-2-carbamoylpyrrolidine. google.com A common reagent used for this dehydration is trifluoroacetic anhydride (B1165640) (TFAA). nih.govbeilstein-journals.orgsemanticscholar.orggoogleapis.com The reaction with TFAA is often carried out in a solvent like THF at a reduced temperature (0–5 °C) before being stirred at room temperature. nih.govbeilstein-journals.orgsemanticscholar.org Following the dehydration, the reaction mixture is often treated with a weak base, such as ammonium (B1175870) bicarbonate, to neutralize byproducts like trifluoroacetic acid. nih.govbeilstein-journals.orgsemanticscholar.org

A variety of dehydrating agents can be employed for this conversion, each with its own set of reaction conditions.

| Dehydrating Agent |

| Trifluoroacetic anhydride (TFAA) nih.govbeilstein-journals.orgsemanticscholar.orggoogleapis.comgoogle.com |

| Phosphorus pentoxide google.com |

| Phosphorus pentachloride google.com |

| Phosphorus oxychloride (POCl₃) googleapis.comgoogle.com |

| Thionyl chloride google.com |

| Oxalyl chloride google.com |

| p-Toluenesulfonyl chloride google.com |

| Methanesulfonyl chloride google.com |

| N,N'-Dicyclohexylcarbodiimide (DCC) google.com |

| Vilsmeier Reagent (e.g., POCl₃/DMF) googleapis.com |

One-Pot Synthetic Protocols

To improve efficiency and reduce the need for isolating intermediates, one-pot synthetic protocols have been developed. google.comgoogle.com One such method involves the reaction of L-prolinamide with chloroacetyl chloride, where chloroacetyl chloride serves as the solvent, acylating agent, and dehydrating agent simultaneously. google.com This process allows for the acylation of L-prolinamide and the subsequent dehydration of the resulting amide intermediate to the nitrile in a single reaction vessel. google.com Catalysts like N,N-dimethylformamide (DMF) may be added to facilitate the dehydration step. google.com This approach has been highlighted for its potential in industrial-scale synthesis due to its efficiency and reduced waste generation. google.com

Chiral Synthesis and Stereocontrol in this compound Preparation

Maintaining the desired stereochemistry is critical, as the biological activity of these compounds is often dependent on their specific three-dimensional structure.

Utilization of Chiral Precursors (e.g., L-Proline, L-Prolinamide)

A common and effective strategy to produce enantiomerically pure this compound derivatives is to start with a chiral precursor. nih.govbeilstein-journals.org L-proline, an inexpensive and readily available amino acid, is frequently used as the starting material. nih.govbeilstein-journals.orgsemanticscholar.orgsciforum.netresearchgate.net The inherent chirality of L-proline is carried through the synthetic sequence to yield the desired (S)-enantiomer of the final product. nih.govbeilstein-journals.orgnih.govresearchgate.netdoaj.org Similarly, L-prolinamide is also used as a chiral starting material. google.comgoogleapis.comgoogle.com The use of these chiral precursors is advantageous as it often circumvents the need for complex N-protection/deprotection strategies or difficult separation methods. nih.govresearchgate.net

Diastereoselective and Enantioselective Synthetic Approaches

For the synthesis of more complex pyrrolidine derivatives with multiple stereocenters, diastereoselective and enantioselective methods are employed. While the use of chiral precursors like L-proline ensures enantioselectivity at the C2 position, other methods can be used to control the stereochemistry of other parts of the molecule. One-pot cascade reactions, for instance, have been developed for the diastereoselective synthesis of substituted pyrrolidines bearing three stereocenters using a combination of base and gold catalysts. rsc.org Additionally, methods for the diastereoselective synthesis of various pyrrolidine derivatives through processes like iodoamidation and other cyclization reactions have been reported, allowing for precise control over the relative stereochemistry of the substituents on the pyrrolidine ring. researchgate.net

Optimization of Reaction Conditions and Reagents

The efficiency and viability of synthesizing this compound are highly dependent on the careful selection and optimization of reaction parameters and reagents. Key areas of focus include the influence of solvents, the choice of catalysts for nitrile formation, and the practicalities of scaling up the synthesis for industrial production.

Solvent Effects in Acylation and Dehydration Reactions

The choice of solvent plays a pivotal role in both the acylation of the pyrrolidine ring and the subsequent dehydration of the corresponding amide to form the nitrile.

In the acylation step , where an acetyl group is introduced onto the nitrogen atom of a proline derivative, the solvent can significantly impact reaction rates and yields. For instance, in the synthesis of a related compound, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, changing the solvent from acetonitrile (B52724) to tetrahydrofuran (THF) and increasing the temperature to reflux conditions dramatically reduced the reaction time from 48 hours to just 2 hours, achieving an 81% yield. beilstein-journals.orgnih.gov This highlights the importance of solvent choice in accelerating the N-acylation process.

For the dehydration of the primary amide to the nitrile, the solvent's properties are equally crucial. In a study on a general catalytic method for nitrile synthesis from amides, toluene (B28343) was identified as the optimal solvent, providing the best results in combination with a tetrabutylammonium (B224687) fluoride (B91410) (TBAF) catalyst and phenylsilane (B129415) (PhSiH₃) as the hydrosilane. organic-chemistry.org The reaction, which involves the fluoride-catalyzed dehydration of the amide, demonstrated high efficiency in toluene. organic-chemistry.org In other systems, such as the manganese-pincer-catalyzed hydration and α-deuteration of nitriles, the solvent can direct the reaction towards different products. For example, using tert-butanol (B103910) as the solvent favors the formation of amides, while switching to toluene with the addition of D₂O leads to α-deuterated nitriles. nih.gov Furthermore, polar aprotic solvents like γ-valerolactone (GVL) have been shown to increase reaction rates in acid-catalyzed dehydration reactions compared to water. nih.gov

The following table summarizes the impact of different solvents on these key reactions:

Table 1: Solvent Effects on Acylation and Dehydration Reactions| Reaction Step | Solvent | Observation |

|---|---|---|

| N-Acylation of L-proline | Tetrahydrofuran (THF) | Faster reaction time (2h vs. 48h) and high yield (81%) compared to acetonitrile. beilstein-journals.orgnih.gov |

| Dehydration of Amide | Toluene | Provided the best results for fluoride-catalyzed dehydration using a TBAF catalyst. organic-chemistry.org |

| Dehydration of Amide | tert-Butanol | Favored amide formation in a manganese-pincer-catalyzed system. nih.gov |

| Dehydration of Amide | γ-Valerolactone (GVL) | Increased reaction rates in acid-catalyzed dehydration compared to water. nih.gov |

Catalyst Systems for Nitrile Formation

The conversion of the primary amide of 1-acetylpyrrolidine-2-carboxamide to the corresponding nitrile is a critical dehydration step. Various catalyst systems have been developed to facilitate this transformation efficiently and under mild conditions, avoiding the harsh reagents traditionally used.

A notable advancement is the use of fluoride-based catalysts . A convenient and general method employs tetrabutylammonium fluoride (TBAF) as a catalyst in the presence of hydrosilanes. organic-chemistry.org This system has proven to be highly effective for the dehydration of a wide range of primary amides, including aliphatic ones, to their corresponding nitriles with high selectivity and under mild conditions. organic-chemistry.org The mechanism is believed to involve the activation of the silane (B1218182) by the fluoride ion, which then facilitates the dehydration of the amide. organic-chemistry.org

Another approach utilizes cesium fluoride (CsF) as a catalyst with HBpin as a boronizing and formal dehydrating agent. sioc-journal.cn This method demonstrates good functional group compatibility and has been successfully applied to gram-scale synthesis with a high yield. sioc-journal.cn The driving force for this reaction is the in-situ generation of a thermodynamically stable B-O-B anhydride and the nitrile product. sioc-journal.cn

Transition metal complexes also serve as effective catalysts for nitrile formation, often through the related reaction of nitrile hydration. While not directly for nitrile formation from amides, these studies provide insight into activating the nitrile group. Rhodium(I)-N-heterocyclic carbene (NHC) complexes have shown excellent catalytic activity in the selective hydration of nitriles to amides. mdpi.com Similarly, manganese pincer complexes have been used for the hydration of nitriles to amides. nih.gov These systems highlight the ability of transition metals to act as Lewis acids, activating the nitrile or a related functional group.

Dehydrating agents such as trifluoroacetic anhydride are also commonly used, often in conjunction with a base like triethylamine (B128534) or in a solvent like THF, to directly convert the amide to the nitrile. beilstein-journals.orgnih.gov

Table 2: Catalyst Systems for Nitrile Formation from Amides

| Catalyst/Reagent | Co-reagent/Conditions | Substrate Scope | Key Features |

|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | Hydrosilanes (e.g., PhSiH₃) in toluene | Aromatic and aliphatic amides | Mild conditions, high selectivity, environmentally friendly. organic-chemistry.org |

| Cesium fluoride (CsF) | HBpin | Primary amides | Good functional group tolerance, scalable. sioc-journal.cn |

| Trifluoroacetic anhydride | Triethylamine in THF | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Direct dehydration to the nitrile. beilstein-journals.orgnih.gov |

Industrial Scale Synthesis Considerations

One patented industrial process for a related compound, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for Vildagliptin (B1682220), describes a one-pot reaction starting from L-proline. google.com This process involves reacting L-proline with an excess of a haloacetyl halide, such as chloroacetyl chloride, in a high-boiling polar solvent. google.com The reaction is then quenched, and the intermediate is extracted and used directly in the next step without extensive purification. google.com This telescopic approach is advantageous for large-scale manufacturing. google.com

The choice of reagents is also critical for industrial applications. For instance, using L-prolinamide as a starting material is often considered less economical due to its higher cost and the need for protection/deprotection steps. researchgate.net Therefore, processes starting from the more readily available and less expensive L-proline are generally preferred. beilstein-journals.orgnih.gov

Furthermore, the dehydrating agent used for the conversion of the amide to the nitrile must be effective, affordable, and safe to handle on a large scale. While reagents like trifluoroacetic anhydride are effective, their cost and handling requirements can be a consideration. beilstein-journals.orgnih.gov Alternative methods, such as those using catalytic systems with more benign co-reagents, are of significant interest for industrial applications. organic-chemistry.orgsioc-journal.cn The use of chloroacetyl chloride as both an acylating and dehydrating agent in a one-pot process has also been explored, which can simplify the process and reduce waste by allowing for the recovery of excess reagent. google.com

Synthesis of Analogs and Substituted Derivatives

The core structure of this compound can be modified at both the acetyl group and the pyrrolidine ring to create a diverse range of analogs. These modifications are often pursued to explore structure-activity relationships for therapeutic applications.

Incorporation of Substituted Acetyl Groups

The acetyl group of this compound can be replaced with various substituted acetyl moieties to synthesize a wide array of analogs. A common strategy involves the N-acylation of a pyrrolidine-2-carbonitrile (B1309360) precursor with a substituted acetyl chloride or a corresponding carboxylic acid activated for amide bond formation.

For example, the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a well-established route, where L-proline is first acylated with chloroacetyl chloride. beilstein-journals.orgresearchgate.net This chloroacetyl derivative serves as a versatile intermediate. The chlorine atom can be subsequently displaced by various amines to introduce a wide range of substituents. For instance, it can be reacted with amines like 3-amino-1-adamantanol to produce compounds like Vildagliptin. google.com

Other substituted acetyl groups can be introduced using similar acylation methods. For example, N-acylation of L-proline can be achieved with various acyl chlorides in a suitable solvent like THF. beilstein-journals.org The resulting N-acylated carboxylic acid can then be converted to the corresponding carbonitrile. This approach allows for the systematic variation of the substituent on the acetyl group.

Pyrrolidine Ring Substitutions and Modifications

One common modification is the introduction of a fluorine atom onto the pyrrolidine ring, resulting in 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives. nih.gov These fluorinated analogs have been synthesized and evaluated as dipeptidyl peptidase-4 (DPP-4) inhibitors. The synthesis of these compounds often involves starting with a fluorinated proline derivative. For example, (2S,4S)-4-fluoro-1-(2-hydroxyacetyl)pyrrolidine-2-carboxamide can be synthesized and then dehydrated to the corresponding nitrile.

The pyrrolidine ring can also be part of a larger, fused ring system. For instance, octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives have been synthesized as DPP-4 inhibitors. tandfonline.com These modifications alter the three-dimensional shape of the molecule, which can lead to different interactions with biological targets.

Furthermore, substitutions can be made at other positions of the pyrrolidine ring. The synthesis of these derivatives often involves starting with appropriately substituted proline analogs. The pyrrolidine moiety is considered a crucial pharmacophore in medicinal chemistry due to its unique physicochemical properties, and modifications at various positions are key for optimizing biological activity. researchgate.net

Chemical Reactivity and Transformations of 1 Acetylpyrrolidine 2 Carbonitrile

Reactivity of the Nitrile Group (-CN)

The carbon-nitrogen triple bond of the nitrile group in 1-Acetylpyrrolidine-2-carbonitrile is a key center for various chemical transformations, including hydrolysis, reduction, and nucleophilic as well as electrophilic additions.

Hydrolysis Pathways to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group is a fundamental transformation that converts it into a carboxylic acid or its derivatives, such as amides. This reaction typically proceeds under acidic or basic conditions. For instance, the controlled hydrolysis of α-amino nitriles is a well-established method for the synthesis of α-amino acids. In the case of this compound, this would lead to the formation of 1-acetylproline. The process is often carried out in the presence of strong acids or bases, where the nitrile is first hydrated to an amide intermediate, which can then be further hydrolyzed to the carboxylic acid. The specific conditions, such as the concentration of the acid or base and the reaction temperature, can be optimized to favor the formation of either the amide or the carboxylic acid.

A patent for a direct compression formulation mentions the use of microcrystalline cellulose, which is produced by the controlled hydrolysis of alpha-cellulose with dilute mineral acid solutions, highlighting a related industrial application of hydrolysis. google.com

Reduction to Primary Amines and Aldehydes

The nitrile group can be reduced to a primary amine or an aldehyde. The reduction to a primary amine is a common transformation, often achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). This reaction provides a convenient route to 1,2-diamines.

Alternatively, the nitrile group can be partially reduced to an imine, which is then hydrolyzed to an aldehyde. This transformation is typically achieved using reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Nucleophilic and Electrophilic Substitution Reactions at the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and thus susceptible to attack by nucleophiles. This reactivity is central to the formation of amidines through the addition of amines. Research has shown that the reaction of nitriles with secondary cyclic amines like pyrrolidine (B122466), in the presence of a zinc(II) catalyst, can yield amidines. rsc.org The metal ion is thought to activate the nitrile group, making it more reactive towards nucleophilic attack. rsc.org

Conversely, the α-carbon to the nitrile group can be deprotonated to form a carbanion, which can then react with electrophiles. This dual polarity of the α-amino nitrile carbon allows for the introduction of various substituents onto the pyrrolidine ring.

Modulation of Nitrile Reactivity by Substituents

The reactivity of the nitrile group can be significantly influenced by the nature of substituents on the pyrrolidine ring. Electron-withdrawing groups can enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity. The steric bulk of substituents can also play a crucial role, potentially hindering the approach of reactants. rsc.org

A computational study on the nucleophilic aromatic substitution of thiophenes with pyrrolidine demonstrated that the presence of electron-withdrawing substituents can significantly affect the reaction course and kinetic constants. nih.gov Although this study focuses on a different reaction type, the principles of substituent effects on reactivity are broadly applicable.

Reactivity of the Pyrrolidine Ring System

The pyrrolidine ring in this compound also exhibits characteristic reactivity, particularly at the nitrogen atom.

Acylation Reactions at the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a nucleophile and can participate in acylation reactions. However, in this compound, the nitrogen is already acylated with an acetyl group. This acetyl group can potentially be removed under certain conditions, allowing for subsequent acylation with different acylating agents. This would be a method to introduce a variety of substituents at the nitrogen atom, thereby modifying the properties of the molecule.

The synthesis of related compounds sometimes involves the acylation of the pyrrolidine nitrogen as a key step. For example, the synthesis of vildagliptin (B1682220) can involve the reaction of a 2-acetyl substituted (S)-1-(acetylpyrrolidine)-2-carbonitrile with 3-amino-1-adamantole. google.com

Alkylation Reactions of the Pyrrolidine Nitrogen

The nitrogen atom in this compound is part of an amide functional group. Due to the resonance delocalization of the nitrogen's lone pair of electrons into the adjacent acetyl carbonyl group, the nitrogen is significantly less nucleophilic than that of a corresponding amine. Consequently, direct alkylation at the amide nitrogen is a challenging and generally unfavorable reaction under standard alkylating conditions.

The synthesis of N-alkylated-2-acetylpyrrolidine derivatives typically involves the substitution on the pyrrolidine nitrogen before the introduction of the acetyl group. For instance, a common strategy is the N-alkylation of L-proline or its esters, followed by subsequent chemical transformations to yield the final N-substituted acetylpyrrolidine product fiveable.me.

While direct N-alkylation is difficult, modern catalytic methods have enabled the alkylation of the pyrrolidine ring at other positions. For example, catalyst-tuned regio- and enantioselective hydroalkylation reactions can introduce alkyl groups at the C2 or C3 positions of N-acyl pyrrolines, which are unsaturated precursors to the pyrrolidine ring system organic-chemistry.orgorganic-chemistry.org. These reactions, however, functionalize the carbon skeleton rather than the amide nitrogen.

Ring-Opening and Rearrangement Reactions

The pyrrolidine ring in N-acyl derivatives can undergo ring-opening or rearrangement reactions under specific conditions, often requiring significant activation due to the stability of the five-membered ring.

Photoredox catalysis, in combination with a Lewis acid, has been shown to induce C–N bond cleavage in N-benzyl pyrrolidines nih.gov. This method involves a single-electron transfer to the amide carbonyl, leading to cleavage of the C2–N bond. However, in a study examining the effect of different N-acyl groups, the N-acetyl derivative (1-acetylpyrrolidine) was found to be unreactive under these conditions, highlighting its stability compared to other N-acyl groups like N-benzoyl nih.gov.

Ring expansion reactions of related five-membered rings have been documented. For example, the acetylation of 1-amino-2-nitrocyclopentanecarboxylic acid can induce a rearrangement to form a six-membered piperidone derivative libretexts.orgsioc-journal.cn. While not a direct reaction of this compound, this illustrates that N-acetylation can be involved in skeletal rearrangements of related structures. Similarly, ring expansions of N-acyl aziridines and vinyl aziridines are known, proceeding through various mechanisms to yield larger heterocyclic systems like oxazolines or pyrrolines ias.ac.innih.gov. These reactions underscore the potential for N-acyl heterocycles to undergo skeletal transformations, although specific examples starting from this compound are not prominently documented.

Reactivity of the Acetyl Moiety

The acetyl group (-COCH₃) is a key functional handle, featuring a reactive carbonyl group and acidic alpha-protons on its methyl group.

Carbonyl Reactivity and Condensation Reactions

The hydrogens on the methyl carbon of the acetyl group are alpha to the carbonyl and are thus acidic, capable of being removed by a strong base to form an enolate. This enolate is a potent carbon nucleophile that can participate in classic carbon-carbon bond-forming reactions, such as the Aldol and Claisen condensations wikipedia.orgrajdhanicollege.ac.inlibretexts.org.

In a hypothetical Aldol-type condensation , the enolate of this compound could attack an electrophilic aldehyde (like benzaldehyde), leading to a β-hydroxy ketone product after workup.

In a Claisen-type condensation , the enolate could react with an ester, such as ethyl acetate (B1210297). The reaction involves nucleophilic acyl substitution, where the enolate attacks the ester carbonyl, leading to the expulsion of an alkoxide leaving group and the formation of a β-diketone uomustansiriyah.edu.iqmasterorganicchemistry.comnumberanalytics.com.

The table below outlines the hypothetical condensation reactions involving the acetyl group of this compound.

| Reaction Type | General Mechanism | Hypothetical Reaction of this compound |

| Aldol Condensation | An enolate reacts with an aldehyde or ketone to form a β-hydroxy carbonyl compound. libretexts.orgmagritek.com | The enolate, formed by deprotonating the acetyl group, attacks benzaldehyde (B42025) to yield a β-hydroxy ketone adduct. |

| Claisen Condensation | An enolate reacts with an ester to form a β-keto ester or β-diketone. masterorganicchemistry.comnumberanalytics.com | The enolate attacks an ester like ethyl acetate, resulting in a 1,3-diketone product after displacing the ethoxide leaving group. |

Alpha-Carbon Reactivity (e.g., Oxidation)

The alpha-carbon of the acetyl group is susceptible to various electrophilic substitution and oxidation reactions.

Oxidation: The oxidation of N-acyl amines using potent oxidants like Ruthenium Tetroxide (RuO₄) has been studied. For N-acyl cyclic amines, oxidation can occur either at the exocyclic alpha-carbon (on the acyl group) or at the endocyclic alpha-carbon (on the ring). In the case of five-membered N-acyl pyrrolidines, oxidation with RuO₄ preferentially occurs at the endocyclic C5 position to yield the corresponding cyclic imide (a lactam), specifically 1-acetylpyrrolidine-2,5-dione, rather than at the acetyl's methyl group researchgate.net. This regioselectivity indicates the higher reactivity of the ring's alpha-protons compared to those on the acetyl moiety under these specific oxidative conditions researchgate.net.

Halogenation: Alpha-halogenation of ketones is a well-established reaction that can proceed under either acidic or basic conditions pressbooks.publibretexts.org. Under acidic catalysis, the reaction proceeds through an enol intermediate and typically results in mono-halogenation libretexts.orglibretexts.org. Under basic conditions, the reaction proceeds via an enolate, and since the introduction of an electron-withdrawing halogen increases the acidity of the remaining alpha-protons, poly-halogenation often occurs if excess halogen is present pressbooks.pub. The acetyl group in this compound could, in principle, undergo alpha-halogenation via these mechanisms to introduce chlorine, bromine, or iodine on the methyl group.

The table below summarizes potential reactions at the alpha-carbon of the acetyl moiety.

| Reaction Type | Reagents & Conditions | Expected Product |

| Oxidation | RuO₄ (catalytic RuO₂ + NaIO₄) researchgate.net | Preferential endocyclic oxidation to form 1-acetylpyrrolidine-2,5-dione. researchgate.net |

| Acid-Catalyzed Halogenation | Br₂, Acetic Acid libretexts.org | 1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile |

| Base-Promoted Halogenation | NaOH, Br₂ (excess) pressbooks.pub | 1-(2,2,2-Tribromoacetyl)pyrrolidine-2-carbonitrile |

Mechanistic Investigations of Reactions Involving 1 Acetylpyrrolidine 2 Carbonitrile

Elucidation of Reaction Mechanisms in Synthesis Pathways

The synthesis of 1-acetylpyrrolidine-2-carbonitrile, particularly its enantiomerically pure (S)-form, is a critical process, often starting from the readily available and less expensive amino acid, L-proline. semanticscholar.orgresearchgate.net A practical and alternative route avoids complex protection and deprotection strategies that were part of earlier synthetic methods. semanticscholar.orgresearchgate.net

The process typically begins with the N-acylation of L-proline. semanticscholar.org In this step, L-proline is reacted with chloroacetyl chloride, often under reflux in a solvent like tetrahydrofuran (B95107) (THF), to yield 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. semanticscholar.orgsciforum.net This reaction is an example of nucleophilic acyl substitution, where the secondary amine of the proline ring attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

The subsequent and crucial step is the conversion of the carboxylic acid group into a nitrile. This transformation is generally not a direct conversion but proceeds through an intermediate amide. The carboxylic acid is first converted to (S)-N-chloroacetyl-2-carbamoylpyrrolidine (1-(2-chloroacetyl)pyrrolidine-2-carboxamide). semanticscholar.orggoogle.com This can be achieved using various coupling agents. The final step is the dehydration of the primary amide to the corresponding nitrile. google.com Chloroacetyl chloride can serve as both a reactant and a dehydrating agent in this transformation. google.com

A one-pot synthesis method has also been developed where L-prolinamide is reacted with chloroacetyl chloride. google.com In this procedure, chloroacetyl chloride acts simultaneously as the acylating agent, the dehydrating agent, and the solvent. google.com The mechanism involves the initial acylation of the L-prolinamide, followed by the dehydration of the resulting intermediate, (S)-N-chloroacetyl-2-carbamoylpyrrolidine, to form the final product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. google.com This streamlined process improves efficiency by reducing the number of isolation steps. semanticscholar.orgresearchgate.net

Table 1: Key Steps in the Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

| Step | Reactants | Product | Reaction Type |

|---|---|---|---|

| 1 | L-proline, Chloroacetyl chloride | 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | Nucleophilic Acyl Substitution |

| 2 | 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | (S)-N-chloroacetyl-2-carbamoylpyrrolidine | Amidation |

Mechanistic Studies of Nitrile Group Transformations

The nitrile group of this compound is a key functional group, primarily recognized for its role in the inhibition of the enzyme Dipeptidyl Peptidase-IV (DPP-IV). semanticscholar.orgsciforum.net The presence of the nitrile on the five-membered pyrrolidine (B122466) ring is crucial for providing both nanomolar inhibition of DPP-IV and sufficient chemical stability for oral administration. semanticscholar.orgsciforum.net

Mechanistically, the nitrile group is believed to interact with the active site of the DPP-IV enzyme. DPP-IV is a serine protease, and its catalytic activity relies on a serine residue in the active site. The nitrile group of compounds like Vildagliptin (B1682220), which features the (2S)-1-acetylpyrrolidine-2-carbonitrile scaffold, engages in a reversible covalent interaction with the hydroxyl group of the catalytic serine residue (Ser630) in the DPP-IV active site. This interaction mimics the tetrahedral intermediate formed during normal peptide bond hydrolysis. The electrophilic carbon atom of the nitrile is attacked by the nucleophilic oxygen of the serine residue.

This interaction leads to the formation of a transient, covalent imidate adduct. The stability of this adduct is key to the inhibitory potency. The electron-withdrawing nature of the acetyl group on the pyrrolidine nitrogen likely enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the serine residue. The reversibility of this bond formation is a critical feature, contributing to the safety profile of drugs based on this scaffold. semanticscholar.org

Beyond its role in enzyme inhibition, the nitrile group can theoretically undergo various chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, although these are not the intended reactions in its medicinal chemistry applications. The chemical stability of the nitrile group under physiological conditions is a testament to the well-designed nature of this molecular scaffold for its specific biological purpose. semanticscholar.orgsciforum.net

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, researchers can map the connectivity of atoms within the molecule.

While direct experimental NMR data for 1-acetylpyrrolidine-2-carbonitrile is not widely published, extensive data is available for the key synthetic intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile . The structures of these two compounds are highly similar, differing only by the substitution of a chlorine atom for a hydrogen atom on the acetyl group. This substitution primarily influences the chemical shifts of the adjacent methylene (B1212753) protons (CH₂) and the carbonyl carbon, but the data provides a strong reference for the pyrrolidine (B122466) ring and nitrile group.

In deuterated chloroform (B151607) (CDCl₃), N-acylproline derivatives like this are known to exist as a mixture of cis and trans amide rotamers due to the restricted rotation around the amide C-N bond. This results in two sets of signals for some of the protons and carbons in the NMR spectra. semanticscholar.orgresearchgate.net

¹H NMR Findings for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A study reported the ¹H NMR spectrum for the chloro-derivative, showing a 4:1 mixture of trans/cis rotamers. semanticscholar.org The signals for the pyrrolidine ring protons appear as complex multiplets between δ 2.1-2.4 ppm and δ 3.5-3.8 ppm. The proton at the C2 position (CHCN) appears as two separate multiplets for the two rotamers at δ 4.76 ppm (major rotamer) and δ 4.86 ppm (minor rotamer). semanticscholar.org The chloroacetyl group's methylene protons (CH₂Cl) also show distinct signals, with a singlet at δ 4.06 ppm for the major rotamer and a multiplet around δ 4.02-4.21 ppm for the minor one. semanticscholar.org For the target compound, This compound , the CH₂Cl protons would be replaced by a methyl group (CH₃), which would be expected to appear as a sharp singlet further upfield, likely in the δ 2.0-2.2 ppm region.

¹³C NMR Findings for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: The presence of rotamers is also evident in the ¹³C NMR spectrum. semanticscholar.orgresearchgate.net For the chloro-derivative, distinct signals are observed for the pyrrolidine carbons and the carbonyl carbon for each rotamer. The nitrile carbon (C≡N) gives a signal around δ 117.8 ppm, while the carbonyl carbon (C=O) signals appear at δ 164.7 and 165.2 ppm. semanticscholar.org The carbons of the pyrrolidine ring resonate in the range of δ 22.7-47.0 ppm. semanticscholar.org For This compound , the carbon shifts for the pyrrolidine ring and the nitrile group would be very similar. The most significant difference would be the replacement of the CH₂Cl carbon signal (around δ 41.6 ppm) with a methyl carbon signal, typically appearing around δ 20-22 ppm.

| ¹³C NMR Data for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile |

| Carbon Atom |

| C=O |

| C≡N |

| Pyrrolidine C2 (CHCN) |

| Pyrrolidine C5 (CH₂N) |

| CH₂Cl |

| Pyrrolidine C3/C4 |

| Data sourced from Beilstein Journal of Organic Chemistry, 2008, 4, No. 20. semanticscholar.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

For a molecule like this compound, the key functional groups are the nitrile (C≡N) and the tertiary amide (acetyl group, C=O).

Nitrile (C≡N) Stretch: Nitriles exhibit a characteristic sharp absorption band in the region of 2260-2200 cm⁻¹. In the closely related (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, this band is observed at 2242 cm⁻¹. semanticscholar.org

Amide (C=O) Stretch: The carbonyl group of the amide shows a strong and prominent absorption band typically between 1680-1630 cm⁻¹. For (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, this stretch is reported at 1662 cm⁻¹. semanticscholar.org

C-H Stretch: Aliphatic C-H stretching vibrations from the pyrrolidine and acetyl groups are expected to appear just below 3000 cm⁻¹, typically in the 2990-2880 cm⁻¹ range. semanticscholar.org

The IR spectrum provides rapid and clear confirmation of the presence of the crucial nitrile and acetyl functional groups.

| IR Absorption Bands for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile |

| Functional Group |

| C≡N (Nitrile) |

| C=O (Amide) |

| C-H (Aliphatic) |

| Data sourced from Beilstein Journal of Organic Chemistry, 2008, 4, No. 20. semanticscholar.org |

Mass Spectrometry (MS/ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, which typically forms a protonated molecular ion [M+H]⁺.

The molecular formula for this compound is C₇H₁₀N₂O, which corresponds to a molecular weight of 138.17 g/mol . biosynth.com Therefore, in an ESI-MS spectrum, the primary ion observed would be the [M+H]⁺ peak at an m/z value of approximately 139.18.

For comparison, the related compound (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (C₇H₉ClN₂O, MW ≈ 172.61 g/mol ) shows a prominent [M+H]⁺ ion at m/z 173.1. semanticscholar.org High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

Purity Assessment Techniques (e.g., TLC, HPLC)

Ensuring the purity of a synthesized compound is critical for its use in further research. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard methods for purity assessment.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor reaction progress, identify compounds in a mixture, and establish appropriate solvent systems for column chromatography. For derivatives of this compound, a common stationary phase is silica (B1680970) gel. The mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or chloroform) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The compound's retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given solvent system. For example, a derivative was purified using a mobile phase of 2% methanol (B129727) in chloroform. semanticscholar.org Another related compound showed an Rf value of 0.7 in a hexane:ethyl acetate (8:2) system. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative technique that provides a precise measure of a compound's purity. The compound is passed through a column (e.g., a C18 reversed-phase column) under high pressure. researchgate.net The retention time is recorded, and the area of the peak corresponding to the compound is integrated. Purity is expressed as a percentage of the total peak area. Syntheses of the key intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile have reported purities as high as 99.25% as determined by HPLC. semanticscholar.org

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are powerful computational tools used to investigate the electronic structure and reactivity of molecules like 1-acetylpyrrolidine-2-carbonitrile. These methods provide insights into the molecule's conformational preferences, energetics, and the nature of its frontier molecular orbitals.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), have been utilized to perform detailed conformational analyses of related pyrrolidine (B122466) structures. mahendrapublications.com These studies help in understanding the molecule's geometry, including bond lengths and angles, and in interpreting experimental data from techniques like FT-IR and FT-Raman spectroscopy. mahendrapublications.com For instance, the calculated stretching frequencies for similar compounds have shown good agreement with experimental values. mahendrapublications.com

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for understanding the reactivity of this compound. The energy gap between HOMO and LUMO provides information about the molecule's chemical stability and reactivity. The carbonitrile group (-C≡N) significantly influences the electronic properties, acting as a strong electron-withdrawing group that affects both reactivity and molecular interactions. smolecule.com

Furthermore, computational studies on similar N-acetylated proline derivatives have explored the energetics of cis-trans isomerism of the amide bond and the formation of radicals upon electron attachment. a2bchem.com These calculations are essential for predicting the behavior of this compound in different chemical environments and its potential reaction pathways. For example, in related systems, oxidation reactions have been studied, showing the conversion of an acetylpyrrolidine to an acetyl-2-pyrrolidone. acs.org

Table 1: Key Parameters from QM/DFT Studies on Related Pyrrolidine Scaffolds

| Parameter | Method | Significance |

| Conformational Energy | DFT (B3LYP/6-31G*) | Predicts the most stable three-dimensional structure. |

| HOMO-LUMO Gap | DFT | Indicates chemical reactivity and electronic transition energy. |

| Vibrational Frequencies | DFT | Aids in the assignment of experimental IR and Raman spectra. mahendrapublications.com |

| Bond Lengths & Angles | DFT | Provides detailed geometric information. mahendrapublications.com |

Molecular Docking and Binding Affinity Predictions (as a scaffold in general chemical design)

The this compound scaffold is a key component in the design of various biologically active molecules, and molecular docking studies are instrumental in predicting their binding modes and affinities to protein targets. This computational technique simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), providing insights into the binding orientation and energy.

Particularly in the context of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used for type 2 diabetes, the pyrrolidine-2-carbonitrile (B1309360) moiety plays a crucial role. researchgate.netsemanticscholar.org Molecular docking studies have been performed on analogues of vildagliptin (B1682220), which contains this scaffold, to understand their interactions with the active site of the DPP-4 enzyme. researchgate.netglobalresearchonline.net These studies have shown that the cyano group of the pyrrolidine ring often forms a covalent interaction with a key serine residue in the enzyme's active site. researchgate.netglobalresearchonline.net

The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), is calculated to predict how strongly a ligand binds to its target. For example, docking studies on vildagliptin analogues have demonstrated good binding affinity at the DPP-4 active site, which correlates with their observed anti-diabetic activity. globalresearchonline.netkaimosi.com These predictions are crucial for the rational design of new, more potent inhibitors. researchgate.netglobalresearchonline.net

Furthermore, molecular docking has been employed to study pyrrolidine derivatives as inhibitors for other targets, such as influenza virus neuraminidase and acetylcholinesterase. researchgate.net The results from these studies help in identifying key interactions, like hydrogen bonds, that are essential for the inhibitory activity of the compounds.

Table 2: Examples of Molecular Docking Studies on Pyrrolidine-2-carbonitrile Derivatives

| Target Protein | PDB ID | Key Findings | Reference |

| Dipeptidyl Peptidase-4 (DPP-4) | Not Specified | Good binding affinity of vildagliptin analogues. | globalresearchonline.net |

| Dipeptidyl Peptidase-4 (DPP-4) | Not Specified | Confirmed binding of a piperazine-derived inhibitor. | kaimosi.com |

| Influenza Virus Neuraminidase | 2HU0 | Identified hydrogen bonds with the enzyme. | |

| Peroxisome Proliferator-Activated Receptor Gama (PPARγ) | 7AWC | Predicted potency and binding affinity of designed derivatives. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies (as a scaffold in general chemical design)

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For molecules containing the this compound scaffold, QSAR models are valuable for predicting the activity of new derivatives and for guiding the design of more potent compounds.

QSAR studies have been successfully applied to various series of pyrrolidine derivatives. For instance, a 2D-QSAR model was developed for a large set of pyrrolidine amides as DPP-IV inhibitors. researchgate.net This model, which showed good predictive ability, highlighted the importance of electronic effects of the substituents on the pyrrolidine ring for their inhibitory activity. researchgate.net

In another study, both linear and nonlinear QSAR models were developed to predict the inhibition ratio of pyrrolidine derivatives on matrix metalloproteinases. nih.gov These models, based on molecular descriptors calculated from the compounds' structures, achieved high correlation coefficients, indicating their reliability. nih.gov The advantage of QSAR is that once a robust model is established, the activity of new, unsynthesized compounds can be predicted based solely on their structure. nih.gov

QSAR studies on pyrimidine (B1678525) and pyrrolidine derivatives as influenza virus neuraminidase inhibitors have also been conducted. The developed QSAR model helped in understanding the molecular features essential for their inhibitory activity and was used to predict new, more potent compounds. These predictions were further supported by molecular docking studies.

Table 3: Overview of QSAR Studies on Pyrrolidine-based Scaffolds

| Compound Series | Target | QSAR Model Type | Key Outcome | Reference |

| Pyrrolidine amides | DPP-IV | 2D-QSAR | Electronic effects are important for activity. | researchgate.net |

| Pyrrolidine derivatives | Matrix Metalloproteinases | Linear and Nonlinear | High correlation between structure and inhibition ratio. | nih.gov |

| Pyrimidine and pyrrolidine derivatives | Influenza Virus Neuraminidase | MLR | Predicted new potent inhibitors. | |

| 5β-methylprolyl-2-cyanopyrrolidine derivatives | DPP-IV | 2D-QSAR | Development of a predictive model for inhibitory activity. | researchgate.net |

Conformational Analysis and Pseudorotation of the Pyrrolidine Ring

The conformational preferences of the pyrrolidine ring are influenced by its substituents. smolecule.com The acetyl group at the nitrogen and the carbonitrile group at the 2-position introduce steric and electronic constraints that affect the puckering of the ring. smolecule.com The carbonitrile group, in particular, adds rigidity to its local environment. smolecule.com

Computational methods, alongside experimental techniques like NMR spectroscopy, are used to study the conformational landscape of pyrrolidine rings. beilstein-journals.org These studies can determine the preferred conformations and the energy barriers between them. The geometry of the pyrrolidine ring can be described by two pseudorotation parameters: the phase angle (P) and the maximum puckering amplitude (Φmax). beilstein-journals.org The phase angle indicates which atoms are out of the plane, while the puckering amplitude describes the degree of distortion. beilstein-journals.org

In proline, a closely related structure, the ring can adopt Cγ-exo and Cγ-endo envelope conformations, and the equilibrium between these is influenced by the substituents. nih.gov Similarly, for this compound, understanding its conformational behavior is key to comprehending its interactions with biological targets. The ability to explore the pharmacophore space efficiently due to the sp3-hybridization and the non-planar nature of the pyrrolidine ring is a significant advantage in drug design. researchgate.netnih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

1-Acetylpyrrolidine-2-carbonitrile and its closely related analogues are pivotal intermediates in the synthesis of complex organic molecules, particularly those with pharmaceutical applications. The pyrrolidine-2-carbonitrile (B1309360) core is a recurring motif in a number of bioactive compounds. researchgate.net A significant application is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. bldpharm.com The related compound, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is a widely used key intermediate for the synthesis of several DPP-4 inhibitors, including Vildagliptin (B1682220). bldpharm.comcsic.esbohrium.com

The synthesis of these complex molecules often starts from readily available and inexpensive L-proline. bldpharm.comcsic.es An alternative and practical synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline has been developed, which avoids complex protection and deprotection steps. bldpharm.com This process involves the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid group to a nitrile via an amide intermediate. bldpharm.com This key intermediate is then reacted with other molecular fragments to construct the final complex drug molecule. For instance, Vildagliptin is synthesized by reacting (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-hydroxy-1-aminoadamantane. bldpharm.com

Precursor to Functionalized Heterocyclic Systems

The pyrrolidine (B122466) ring is a fundamental scaffold in medicinal chemistry, and this compound serves as an excellent starting point for the creation of diverse, functionalized heterocyclic systems. researchgate.netbldpharm.com The presence of the nitrile group provides a handle for a variety of chemical transformations, allowing for the introduction of other heterocyclic rings.

Research has demonstrated the synthesis of a series of novel DPP-4 inhibitors by fusing the 1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (B1163934) intermediate with 2-amino-5-aryl-1,3,4-thiadiazole derivatives. csic.es Similarly, other studies have reported the synthesis of potent anti-diabetic agents by reacting this intermediate with various heterocyclic amines, leading to the formation of compounds containing isoxazole, oxadiazole, and thiadiazole rings. rsc.org These findings underscore the utility of the pyrrolidine-2-carbonitrile core as a versatile precursor for generating libraries of functionalized heterocyclic compounds with potential therapeutic activities.

Chiral Building Block in Asymmetric Synthesis

The inherent chirality of this compound, derived from the natural amino acid L-proline, makes it a valuable chiral building block in asymmetric synthesis. chemimpex.compharmaffiliates.com The stereochemistry of the pyrrolidine ring is often crucial for the biological activity of the final molecule, as different stereoisomers can exhibit vastly different interactions with biological targets like enzymes and receptors. bldpharm.com

The use of the (S)-enantiomer of this compound and its derivatives ensures the stereospecific construction of the target molecules. chemimpex.compharmaffiliates.com For example, the synthesis of Vildagliptin specifically utilizes (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile to achieve the desired stereochemistry for potent DPP-4 inhibition. bldpharm.com The field of asymmetric synthesis heavily relies on such chiral building blocks to produce enantiomerically pure compounds, which is a critical requirement for modern pharmaceuticals. The commercial availability of enantiomerically pure forms of pyrrolidine derivatives further enhances their utility in this regard. mdpi.com

Integration into Novel Scaffold Design

The pyrrolidine ring is considered a versatile scaffold for the design of novel biologically active compounds due to its three-dimensional structure, which allows for a greater exploration of pharmacophore space compared to flat aromatic rings. researchgate.netbldpharm.com The non-planar, puckered conformation of the pyrrolidine ring, a phenomenon known as "pseudorotation," contributes to its increased three-dimensional coverage. researchgate.netbldpharm.com

This compound serves as a foundational component for the design of new molecular scaffolds. For instance, novel (S)-1-[(cyclohexylmethyl)glycyl]pyrrolidine-2-carbonitriles have been synthesized and evaluated as DPP-4 inhibitors, demonstrating the potential for creating new chemical entities based on this core structure. The pyrrolidine-2-carbonitrile moiety itself is a critical structural element in the design of such molecules, contributing to both their biological activity and chemical stability. researchgate.netcsic.es Medicinal chemists frequently utilize this and other saturated heterocyclic systems to generate structural diversity and improve the clinical success rate of new drug candidates. bldpharm.com

Potential Applications in Material Sciences

Beyond its applications in medicinal chemistry, the unique chemical properties of this compound and related pyrrolidine derivatives have garnered interest in the field of materials science. chemimpex.comresearchgate.net The chirality, reactivity, and structural features of these compounds make them suitable for incorporation into advanced materials with specific functions.

Precursors for Polymeric Materials

Pyrrolidine derivatives are being explored as precursors for the synthesis of novel polymers. chemimpex.comresearchgate.net The acetyl group and the nitrile group on this compound can potentially be modified to introduce polymerizable functionalities. While direct polymerization of this compound is not widely reported, related pyrrolidinone derivatives have been used to create high-performance polymers. acs.org

One approach involves the use of polymer-supported synthesis, where pyrrolidine derivatives are constructed on a polymer resin. scispace.com For example, the 1,3-dipolar cycloaddition of polymer-supported azomethine ylides has been used to synthesize pyrrolidine derivatives, showcasing a traceless solid-phase synthesis method that can generate diverse pyrrolidine structures for various applications, including material development. scispace.com Furthermore, pyridine-containing polymers, which are considered promising for various applications, can be synthesized through routes that involve pyrrolidine intermediates. bohrium.com

Components in Functional Organic Materials

A significant area of application for chiral pyrrolidine derivatives in materials science is in the development of functional organic materials, particularly for catalysis. Chiral pyrrolidine units have been successfully incorporated into the framework of various porous materials to create heterogeneous catalysts for asymmetric reactions.

Recent research has focused on the synthesis of chiral mesoporous organosilicas where pyrrolidine units are integrated into the siliceous framework. csic.esrsc.org These hybrid materials have shown to be excellent and recyclable heterogeneous catalysts for enantioselective reactions, such as Michael additions, with high control over the stereochemistry of the products. csic.esrsc.org

Similarly, chiral pyrrolidine derivatives have been used to functionalize metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs). researchgate.net By immobilizing these chiral units within the porous structure of MOFs and COFs, novel heterogeneous catalysts are created. researchgate.net These functionalized frameworks have shown potential in a range of applications, including enantioselective recognition, gas separation, and catalysis of asymmetric reactions, mimicking the function of enzymes in a stable and recyclable material. researchgate.net

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The current syntheses of pyrrolidine-2-carbonitrile (B1309360) derivatives, particularly key intermediates like (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, often begin with readily available and inexpensive L-proline. beilstein-journals.orgresearchgate.net A common strategy involves the N-acylation of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid to a nitrile group via an amide intermediate. beilstein-journals.orgresearchgate.netsemanticscholar.org This approach is considered more practical than earlier methods that required complex N-protection and deprotection steps or used expensive starting materials like L-prolinamide. researchgate.net

Table 1: Comparison of Synthetic Strategies for Pyrrolidine-2-carbonitrile Intermediates

| Feature | Traditional Routes | Emerging Routes |

|---|---|---|

| Starting Material | Often requires N-protected L-prolinamide researchgate.net | Utilizes inexpensive L-proline beilstein-journals.orgresearchgate.netsciforum.net |

| Key Steps | N-protection/deprotection, complicated isolation researchgate.net | Direct N-acylation, one-pot processes google.comsciforum.net |

| Reagents | Stoichiometric and potentially hazardous reagents | Catalytic systems, green oxidants (electrons) rsc.orgorganic-chemistry.org |

| Sustainability | Higher waste generation, use of harsh chemicals | Reduced waste, use of benign solvents, improved atom economy rsc.org |

| Overall Yield | Moderate, e.g., 52% from L-prolinamide researchgate.net | Improved, e.g., 81% for key intermediate formation researchgate.net |

Exploration of Novel Reactivity Patterns

The chemical structure of 1-acetylpyrrolidine-2-carbonitrile, featuring a reactive nitrile group and an amide linkage on a chiral pyrrolidine (B122466) scaffold, offers significant potential for exploring novel reactivity. smolecule.com The nitrile group is a versatile functional handle that can participate in various transformations, including nucleophilic additions and substitutions, to create new molecular frameworks.

Future research will likely focus on leveraging this reactivity to build libraries of diverse compounds for biological screening. researchgate.netsemanticscholar.org For instance, the reaction of the related intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, with a wide array of amines has already been used to generate new derivatives. semanticscholar.org Further exploration could involve:

Transformations of the Nitrile Group: Investigating reductions to amines, oxidations, or cycloaddition reactions to form heterocyclic systems.

Modification of the Acetyl Moiety: Exploring reactions at the acetyl group to introduce different substituents, thereby tuning the electronic and steric properties of the molecule.

Ring-Opening and Ring-Expansion Reactions: Investigating conditions that could lead to the opening of the pyrrolidine ring to generate linear structures or its expansion to larger ring systems, providing access to novel scaffolds.

Asymmetric Catalysis: Utilizing the inherent chirality of the pyrrolidine ring to direct stereoselective reactions on other parts of the molecule or using the compound as a chiral ligand in catalysis.

Advanced Applications in Diverse Chemical Fields

While the primary application of this compound derivatives has been as crucial intermediates in the synthesis of Dipeptidyl Peptidase-IV (DPP-4) inhibitors like Vildagliptin (B1682220) for treating type-II diabetes, its unique structural features suggest broader potential. beilstein-journals.orgresearchgate.netsemanticscholar.orgsciforum.net

Emerging research aims to expand its applications into other areas of chemistry:

Medicinal Chemistry: Beyond DPP-4, the pyrrolidine-2-carbonitrile scaffold is being investigated for its potential in developing inhibitors for other enzymes or as a core structure for targeting different biological pathways. ontosight.airesearchgate.net The synthesis of new analogues, for example by replacing the adamantyl group of Vildagliptin with substituted cyclohexyl moieties, is an active area of research to discover compounds with improved activity or different therapeutic applications. researchgate.net

Catalysis: The chiral nature of the pyrrolidine ring makes these compounds attractive candidates for use as ligands in asymmetric catalysis. The nitrogen atom and the nitrile group can coordinate with metal centers, creating a chiral environment that can influence the stereochemical outcome of a reaction.

Materials Science: The rigid and defined three-dimensional structure of derivatives incorporating moieties like adamantane (B196018) suggests potential use in the development of novel materials. These could include polymers with specific thermal or optical properties, or as building blocks for creating porous crystalline frameworks (metal-organic or covalent-organic frameworks) for gas storage or separation.

Table 2: Potential Advanced Applications

| Field | Specific Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Development of novel enzyme inhibitors (beyond DPP-4) ontosight.airesearchgate.net | The pyrrolidine-2-carbonitrile scaffold is a validated pharmacophore. |

| Catalysis | Chiral ligands for asymmetric synthesis | Inherent chirality and potential metal-coordinating groups (N, C≡N). |

| Materials Science | Building blocks for functional polymers or porous materials | Unique and rigid structural motifs can impart specific bulk properties. |

Interdisciplinary Research Incorporating this compound

The full potential of this compound can be unlocked through collaborative, interdisciplinary research. ucsb.edu Its established role in medicinal chemistry provides a strong foundation for branching into related scientific fields.

Future interdisciplinary efforts are likely to involve:

Chemistry and Biology: Collaboration between synthetic chemists and biochemists is essential to design and synthesize new derivatives and then evaluate their interactions with biological targets like enzymes and receptors. research-nexus.net This synergy drives the discovery of new lead compounds for drug development.

Chemistry and Materials Science: The design and synthesis of new materials require a close partnership between organic chemists who can create the molecular building blocks and materials scientists who can characterize their physical properties and assemble them into functional devices or materials. ucsb.edu

Computational and Experimental Chemistry: Molecular modeling and computational studies can predict the binding affinity of new derivatives to protein targets or forecast the properties of new materials. researchgate.net These in silico studies can guide experimental efforts, making the discovery process more efficient and targeted. For example, docking studies have been used to rationalize the binding affinity of analogues at the DPP-4 active site. researchgate.net

This integrated approach, combining synthesis, biological evaluation, materials characterization, and computational modeling, will be crucial for translating the chemical potential of this compound into practical applications across various scientific domains. ucsb.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.